2-Chloro-3-iodobenzoic acid
Overview
Description
2-Chloro-3-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2 and a molecular weight of 282.46 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by chlorine and iodine atoms, respectively. This compound is a white to light yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-iodobenzoic acid can be synthesized through various methods. One common synthetic route involves the iodination of 3-amino-2-chlorobenzoic acid. The process typically includes the following steps :
Diazotization: 3-amino-2-chlorobenzoic acid is treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.
Iodination: The diazonium salt is then reacted with potassium iodide to introduce the iodine atom at the 3-position.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For example, the use of low-cost starting materials such as methyl anthranilate and efficient reaction conditions can significantly improve the overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form this compound derivatives with higher oxidation states.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-chloro-3-iodobenzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes. In cancer research, its derivatives may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic Acid: Similar in structure but lacks the chlorine atom.
2-Chloro-5-iodobenzoic Acid: Another isomer with the iodine atom at the 5-position instead of the 3-position.
Uniqueness
2-Chloro-3-iodobenzoic acid is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This dual substitution pattern provides a versatile platform for further functionalization and application in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-3-iodobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDAGVGRAVWMOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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